Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Formation of the Benzoate Group: The benzoate group can be introduced through esterification reactions involving benzoic acid derivatives and alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and quinoline moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMSO or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives of the compound .
Scientific Research Applications
Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl acetate: Similar structure but with an ethyl group and a thiazole ring.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a methylpropiophenone core.
Uniqueness
Propyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its quinoline core and benzoate group provide a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C23H24N2O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
propyl 2-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C23H24N2O5/c1-3-13-25-18-12-8-6-10-16(18)20(26)19(22(25)28)21(27)24-17-11-7-5-9-15(17)23(29)30-14-4-2/h5-12,26H,3-4,13-14H2,1-2H3,(H,24,27) |
InChI Key |
PWPVGHNMSCTPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OCCC)O |
Origin of Product |
United States |
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